Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a bisthiazole derivative featuring two thiazole rings connected via a carbonylamino (–CONH–) linker. Key structural attributes include:
- Substituents: A 2-methyl-5-(propan-2-yl) group on the first thiazole ring, introducing steric bulk and lipophilicity. A 2-phenylethyl group at position 5 of the second thiazole, enhancing aromatic interactions. A methyl ester at position 4 of the second thiazole, influencing solubility and metabolic stability.
Properties
Molecular Formula |
C21H23N3O3S2 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
methyl 2-[(2-methyl-5-propan-2-yl-1,3-thiazole-4-carbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H23N3O3S2/c1-12(2)18-17(22-13(3)28-18)19(25)24-21-23-16(20(26)27-4)15(29-21)11-10-14-8-6-5-7-9-14/h5-9,12H,10-11H2,1-4H3,(H,23,24,25) |
InChI Key |
RYLRPIOEZQVONK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC(=C(S2)CCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol and dichloromethane.
Scientific Research Applications
Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations :
Substituent Effects on Bioactivity :
- The target compound’s 2-phenylethyl group may enhance membrane permeability compared to the pyridinyl group in ’s derivatives, which are more polar .
- Analogues with hydrazinecarbothioamide moieties (e.g., compound 7b in ) exhibit potent anticancer activity, suggesting that the target compound’s amide linker could be optimized for similar efficacy .
Synthesis Methodology :
- The target compound likely shares synthetic steps (e.g., nitrile coupling, hydrolysis) with ’s derivatives but diverges in amidation steps due to its unique substituents .
- Compared to Dasatinib’s multi-step synthesis involving piperazine coupling, the target compound’s route is less complex but may lack regioselectivity .
Physicochemical Properties :
- The methyl ester in the target compound may confer higher metabolic stability than ethyl esters (e.g., ’s derivatives), though hydrolysis to carboxylic acids could alter bioavailability .
Pharmacological and Functional Insights
- Anticancer Potential: While the target compound lacks reported IC50 values, structurally related thiazoles in show sub-micromolar activity against HepG-2 cells, suggesting that its lipophilic substituents (e.g., 2-phenylethyl) could enhance tumor penetration .
- Selectivity : Unlike mGluR5 antagonists in (e.g., SIB-1757, IC50 = 0.37 µM), the target compound’s bisthiazole scaffold may favor kinase or protease inhibition, though functional assays are needed for validation .
Biological Activity
Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate, with the CAS number 1351682-11-5, is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its thiazole moieties and various substituents that enhance its pharmacological properties. This article will explore its biological activity in detail, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a molecular formula of and a molecular weight of approximately 401.5 g/mol. The structure includes dual thiazole rings, which are integral to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1351682-11-5 |
| Molecular Formula | C₁₉H₁₉N₃O₃S₂ |
| Molecular Weight | 401.5 g/mol |
Antimicrobial Properties
Thiazole derivatives are known for their diverse biological activities, particularly their antimicrobial effects. Research indicates that compounds with thiazole structures can exhibit significant antibacterial and antifungal properties. For instance, methyl thiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. This compound has been investigated for its ability to inhibit specific cancer-related proteins. For example, a related compound was shown to inhibit HSET (KIFC1), a protein involved in centrosome clustering during mitosis. This inhibition can lead to multipolar spindle formation and subsequent cell death in cancer cells .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Protein Interaction : The compound may bind to specific proteins involved in cell division or metabolic processes.
- Cell Cycle Disruption : By interfering with the normal function of mitotic proteins like HSET, the compound can induce apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some thiazole derivatives increase ROS levels in cells, leading to oxidative stress and cell death.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits micromolar inhibition against certain cancer cell lines. For instance, studies reported an IC50 value of approximately 7 μM for HSET inhibition under varying ATP concentrations . This suggests that the compound is competitive with ATP and may serve as a lead compound for further development.
In Vivo Studies
Preliminary animal studies indicate promising results regarding the stability and bioavailability of this compound. In BALB/c mouse plasma stability assays, it exhibited an estimated half-life of 215 minutes, indicating good potential for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
